4-(2-fluorobenzoyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
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Description
The compound “4-(2-fluorobenzoyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol” is a benzoxazepine derivative. Benzoxazepines are a class of compounds containing a benzene ring fused to an oxazepine. Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazepine core, possibly through a cyclization reaction, followed by various substitution reactions to introduce the fluorobenzoyl and methylphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazepine core, with the various substituents adding complexity to the molecule. The presence of the fluorobenzoyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
As a benzoxazepine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the benzene ring could participate in electrophilic aromatic substitution reactions, and the oxazepine ring could undergo reactions at the heteroatoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzoyl group could increase its lipophilicity compared to non-fluorinated analogs .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-fluorophenyl)-[9-hydroxy-7-(2-methylphenyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO3/c1-15-6-2-3-7-18(15)16-12-17-14-25(10-11-28-22(17)21(26)13-16)23(27)19-8-4-5-9-20(19)24/h2-9,12-13,26H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJNNEATWNZLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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